molecular formula C10H6INO3 B12856126 6-Iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 130064-11-8

6-Iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B12856126
CAS No.: 130064-11-8
M. Wt: 315.06 g/mol
InChI Key: XMHDHIDECVMMTA-UHFFFAOYSA-N
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Description

6-Iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a chemical compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the iodination of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the 6-position of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antibacterial and antiviral properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The iodine atom at the 6-position enhances the compound’s binding affinity to the target enzymes, making it a potent antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid
  • 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 6-Iodo-pyridine-2-carboxylic acid

Uniqueness

6-Iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to the presence of the iodine atom at the 6-position, which significantly enhances its chemical reactivity and biological activity compared to other quinoline derivatives. This structural feature allows for more diverse chemical modifications and potentially more potent biological effects .

Properties

CAS No.

130064-11-8

Molecular Formula

C10H6INO3

Molecular Weight

315.06 g/mol

IUPAC Name

6-iodo-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H6INO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15)

InChI Key

XMHDHIDECVMMTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C=C(N2)C(=O)O

Origin of Product

United States

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